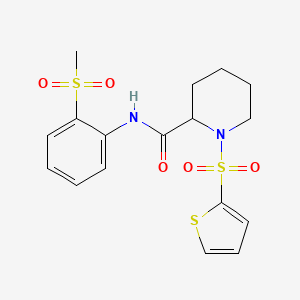

N-(2-(methylsulfonyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-methylsulfonylphenyl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S3/c1-26(21,22)15-9-3-2-7-13(15)18-17(20)14-8-4-5-11-19(14)27(23,24)16-10-6-12-25-16/h2-3,6-7,9-10,12,14H,4-5,8,11H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPUVVJNSDGTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1NC(=O)C2CCCCN2S(=O)(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylsulfonyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the thiophene ring, and the addition of sulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides, thiophenes, and piperidine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylsulfonyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by multiple functional groups, including sulfonyl and piperidine moieties. Its molecular formula is with a molecular weight of approximately 477.7 g/mol. The presence of sulfur-containing groups is significant, as they contribute to the compound's biological activity.

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to N-(2-(methylsulfonyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide exhibit promising anticancer properties. For instance, research on piperidine derivatives has shown their potential as inhibitors of the HDM2-p53 interaction, which is crucial in various cancers such as non-small cell lung cancer and melanoma . These compounds have demonstrated tumor regression in human cancer xenograft models, suggesting their utility in cancer therapy.

-

Antimicrobial Properties

- The antimicrobial efficacy of piperidine derivatives has been explored, with some compounds showing activity against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani . This highlights the potential use of this compound in treating infections caused by resistant strains.

-

Neuropharmacological Effects

- The structural characteristics of this compound suggest possible interactions with neurotransmitter systems, making it a candidate for neuropharmacological applications. Piperidine derivatives have been investigated for their effects on cognitive function and neuroprotection, which could lead to advancements in treating neurodegenerative diseases .

Case Study 1: HDM2-P53 Inhibition

A study focused on optimizing piperidine derivatives for their ability to inhibit the HDM2-p53 interaction revealed that modifications to the thiophene ring significantly enhanced binding affinity and selectivity against cancer cell lines. The results indicated a correlation between structural modifications and increased potency, paving the way for future drug development targeting this pathway .

Case Study 2: Antimicrobial Efficacy

In vitro evaluations of various piperidine derivatives demonstrated that certain substitutions led to enhanced antimicrobial activity against specific pathogens. For example, compounds with methylsulfonyl groups showed improved efficacy against both bacterial and fungal strains compared to their non-sulfonated counterparts, indicating the importance of these functional groups in enhancing biological activity .

Mechanism of Action

The mechanism of action of N-(2-(methylsulfonyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in sulfonyl substituents, aromatic/heterocyclic moieties, and carboxamide linkages. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations

The tosyl group in provides strong electron-withdrawing effects, which may influence binding affinity in hydrophobic pockets.

The methoxyphenyl-thiazole in introduces hydrogen-bonding sites and polarity, likely improving aqueous solubility.

Biological Activity

N-(2-(methylsulfonyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes:

- Piperidine ring

- Thiophene ring

- Methylsulfonyl and thiophenesulfonyl groups

The molecular formula is , with a molecular weight of 428.6 g/mol .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may inhibit enzyme activities by binding to active sites or modulate receptor functions through competitive inhibition. This can lead to various biological effects such as:

- Inhibition of cell proliferation

- Reduction of inflammation

- Modulation of signal transduction pathways .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies on piperidine derivatives have shown promising results in inhibiting cancer cell lines, suggesting that this compound may also possess similar effects .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. For example, it may interact with kinases involved in cancer progression, which could lead to the development of multitargeted cancer therapies .

Anti-inflammatory Effects

Given the structural features of the compound, it is hypothesized that it could exhibit anti-inflammatory properties. Compounds with similar sulfonyl groups have been reported to show significant anti-inflammatory activity in various models .

Research Findings and Case Studies

Q & A

Q. What are the recommended methodologies for synthesizing N-(2-(methylsulfonyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide?

Synthesis of this compound likely involves multi-step reactions, including sulfonylation and amidation. A plausible approach could mirror protocols for analogous sulfonamide-carboxamides, such as refluxing thiophene-2-carbonyl chloride with a substituted aniline derivative in acetonitrile (as demonstrated for N-(2-nitrophenyl)thiophene-2-carboxamide) . Key steps include:

- Sulfonylation : Reacting piperidine-2-carboxylic acid derivatives with sulfonyl chlorides (e.g., methylsulfonyl and thiophene sulfonyl groups).

- Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation.

- Purification : Column chromatography or recrystallization (e.g., acetonitrile as a solvent for crystal growth) .

Q. How should researchers safely handle and store this compound in laboratory settings?

Based on safety data for structurally related sulfonamides:

- Handling : Use PPE (gloves, goggles, lab coat), local exhaust ventilation, and avoid dust generation .

- Storage : Store in sealed containers in a cool, dry, dark place (≤25°C), away from oxidizers .

- Spills : Collect using absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Purity : HPLC (≥98% purity threshold) and TLC .

- Structural Confirmation :

- NMR (¹H/¹³C) for functional group analysis (e.g., sulfonyl, piperidine, and thiophene signals).

- X-ray Crystallography to resolve dihedral angles between aromatic rings and confirm stereochemistry .

- Mass Spectrometry (ESI-TOF) for molecular weight validation .

Advanced Research Questions

Q. How can researchers optimize reaction yields and minimize by-products during synthesis?

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, stoichiometry, solvent polarity). For example, flow-chemistry systems enable precise control of reaction parameters (e.g., Omura-Sharma-Swern oxidation optimization) .

- Catalysis : Explore phase-transfer catalysts or microwave-assisted synthesis to enhance sulfonylation efficiency.

- By-Product Analysis : LC-MS or GC-MS to identify impurities (e.g., unreacted sulfonyl chlorides) .

Q. How might structural modifications (e.g., substituent variations) influence the compound’s biological or physicochemical properties?

- SAR Studies : Compare with analogs like N-(2-nitrophenyl)thiophene-2-carboxamide, where nitro groups modulate electronic properties and bioactivity .

- Computational Modeling : DFT calculations to predict solubility, logP, and binding affinities (e.g., thiophene sulfonyl groups may enhance membrane permeability) .

- Crystallographic Data : Dihedral angles between the phenyl and thiophene rings (e.g., 8.5–13.5° in related compounds) impact molecular packing and stability .

Q. How should researchers address conflicting data in toxicity or stability studies?

- Case Example : If acute toxicity data is unavailable (common for novel compounds ):

- In Silico Prediction : Use tools like ProTox-II or ECOSAR to estimate toxicity profiles.

- Empirical Testing : Conduct Ames tests (mutagenicity) and zebrafish embryo assays (developmental toxicity).

- Stability Studies : Accelerated degradation under UV light, heat, or humidity to identify degradation products via LC-MS .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

- Target Identification : Use affinity chromatography with immobilized compound to capture binding proteins.

- Cellular Assays : Measure downstream effects (e.g., apoptosis via flow cytometry, kinase inhibition via ADP-Glo™ assays).

- Structural Biology : Co-crystallization with putative targets (e.g., enzymes or receptors) to resolve binding modes .

Q. How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?

- Process Chemistry : Transition from batch to continuous-flow systems for improved heat/mass transfer .

- Solvent Selection : Replace acetonitrile with greener solvents (e.g., ethyl acetate) to reduce environmental impact.

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Data Contradiction and Reproducibility

Q. How should discrepancies in crystallographic data (e.g., bond lengths or angles) be resolved?

- Refinement Protocols : Use SHELXL for high-resolution data to adjust thermal parameters and hydrogen bonding networks .

- Validation Tools : Check against Cambridge Structural Database (CSD) entries for analogous compounds.

- Cross-Lab Collaboration : Reproduce crystallization conditions (solvent, temperature) to confirm structural anomalies .

Q. What steps ensure reproducibility in biological assays involving this compound?

- Standardized Protocols : Pre-treat cells with identical passage numbers and culture conditions.

- Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays).

- Data Transparency : Report exact compound concentrations, DMSO percentages, and assay plate layouts in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.